4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
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Overview
Description
4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a synthetic organic compound that features a complex structure combining an ethoxy group, an imidazo[1,2-A]pyrimidine moiety, and a benzamide core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazo[1,2-A]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the Phenyl Group: The imidazo[1,2-A]pyrimidine core is then coupled with a halogenated benzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Benzamide: Finally, the benzamide moiety is formed by reacting the intermediate with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The imidazo[1,2-A]pyrimidine ring can be reduced to form a dihydro derivative using hydrogenation.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of dihydroimidazo[1,2-A]pyrimidine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-A]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-N-(4-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Ethoxy-N-(4-{imidazo[1,2-A]triazol-2-YL}phenyl)benzamide: Contains a triazole ring instead of a pyrimidine ring.
Uniqueness
4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its imidazo[1,2-A]pyrimidine core is particularly notable for its potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C21H18N4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C21H18N4O2/c1-2-27-18-10-6-16(7-11-18)20(26)23-17-8-4-15(5-9-17)19-14-25-13-3-12-22-21(25)24-19/h3-14H,2H2,1H3,(H,23,26) |
InChI Key |
SWFSYAFENYRQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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